Enhanced Lipophilicity Compared to Unsubstituted Analog for Improved CNS Permeability
Benzyl 3-methylpiperazine-1-carboxylate exhibits significantly higher lipophilicity than its non-methylated analog, benzyl piperazine-1-carboxylate, a critical parameter for crossing the blood-brain barrier in CNS drug development. Its calculated LogP value is 1.66 , compared to a predicted LogP of approximately 1.1 for the des-methyl analog . This increase in lipophilicity is directly attributable to the single methyl group at the 3-position of the piperazine ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.66 |
| Comparator Or Baseline | Benzyl piperazine-1-carboxylate (CAS 31166-44-6), LogP ~ 1.1 |
| Quantified Difference | ΔLogP ≈ 0.56, representing a >3.5x increase in partition coefficient. |
| Conditions | Calculated/predicted LogP values from authoritative databases. |
Why This Matters
This quantifiable difference in LogP directly influences the compound's utility in designing CNS-penetrant drug candidates, making it a superior choice over the less lipophilic, non-methylated analog for such applications.
